N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide
Übersicht
Beschreibung
N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide, commonly known as INCB018424, is a small molecule drug that exhibits potent anti-inflammatory and immunomodulatory effects. It belongs to the class of Janus kinase (JAK) inhibitors and is currently being investigated for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Wirkmechanismus
INCB018424 selectively inhibits N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide1 and N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide2, which are tyrosine kinases that play a crucial role in the signaling pathways of several cytokines and growth factors, including interleukin (IL)-6, IL-12, and interferon (IFN)-γ. By blocking the activity of these enzymes, INCB018424 can effectively reduce the production of pro-inflammatory cytokines and prevent their downstream effects, such as immune cell activation and tissue damage.
Biochemical and Physiological Effects:
INCB018424 has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies and clinical trials. It can effectively reduce the levels of pro-inflammatory cytokines, such as IL-6, IL-12, and IFN-γ, and prevent the activation of immune cells, such as T cells and B cells. INCB018424 has also been shown to improve clinical symptoms and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
INCB018424 has several advantages for laboratory experiments, including its high potency and selectivity for N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide1 and N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide2, its well-characterized pharmacokinetics and pharmacodynamics, and its ability to effectively modulate the immune response. However, there are also some limitations to its use in laboratory experiments, including its high cost, limited solubility in aqueous solutions, and potential off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of INCB018424, including:
1. Investigating its potential therapeutic applications in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus.
2. Developing more potent and selective N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide inhibitors with improved pharmacokinetic and pharmacodynamic properties.
3. Studying the long-term safety and efficacy of INCB018424 in clinical trials.
4. Exploring the combination of INCB018424 with other immunomodulatory agents, such as biologics and small molecule drugs, for enhanced therapeutic effects.
5. Investigating the role of this compound inhibitors in cancer therapy, as this compound signaling pathways are also involved in tumor growth and metastasis.
Conclusion:
INCB018424 is a promising small molecule drug that exhibits potent anti-inflammatory and immunomodulatory effects through its selective inhibition of N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide1 and N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide2. It has shown clinical efficacy in various autoimmune and inflammatory diseases and has several advantages for laboratory experiments. However, further research is needed to fully understand its mechanism of action, long-term safety, and potential therapeutic applications in other diseases.
Wissenschaftliche Forschungsanwendungen
INCB018424 has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by selectively inhibiting N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide1 and N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide2, which are key enzymes involved in the signaling pathways of pro-inflammatory cytokines and growth factors. By blocking these enzymes, INCB018424 can effectively reduce inflammation and modulate the immune response.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3-iodobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O4/c15-11-5-1-4-10(7-11)14(19)22-17-13(16)9-3-2-6-12(8-9)18(20)21/h1-8H,(H2,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTNODCCNSGACL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC(=CC=C2)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC(=CC=C2)I)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.